molecular formula C21H21FN4O2S B3414060 2-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946288-06-8

2-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3414060
CAS No.: 946288-06-8
M. Wt: 412.5 g/mol
InChI Key: LOWVMOAKOZNOJN-UHFFFAOYSA-N
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Description

2-Fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine moiety and a fluorinated benzene sulfonamide group. This structure positions it within a class of compounds investigated for diverse therapeutic applications, including enzyme inhibition and receptor modulation. Its design leverages the sulfonamide group’s propensity for hydrogen bonding and the pyridazine ring’s aromatic heterocyclic properties, which are often associated with metabolic stability and bioavailability .

Properties

IUPAC Name

2-fluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c22-18-6-2-3-7-20(18)29(27,28)25-17-10-8-16(9-11-17)19-12-13-21(24-23-19)26-14-4-1-5-15-26/h2-3,6-13,25H,1,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWVMOAKOZNOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C21H21FN4O2SC_{21}H_{21}FN_{4}O_{2}S with a molecular weight of approximately 412.5 g/mol. The structural features include:

  • Fluorine Atom : Enhances stability and reactivity.
  • Piperidine Ring : Contributes to biological interactions.
  • Sulfonamide Group : Known for its ability to inhibit various enzymes.

The biological activity of 2-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide primarily arises from its ability to interact with specific enzymes and receptors. Notably, it has shown potential in:

  • Inhibition of Acetylcholinesterase (AChE) : This enzyme is critical for neurotransmitter regulation in the nervous system. Inhibition can lead to increased levels of acetylcholine, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Properties : The compound has been investigated for its potential to combat bacterial infections due to its ability to interfere with bacterial enzyme activity.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications in various diseases. Its ability to modulate biological pathways makes it a candidate for drug development targeting:

  • Cancer : Research indicates potential anticancer properties through the inhibition of cell proliferation pathways.
  • Neurodegenerative Diseases : Its interaction with AChE suggests a role in treating conditions like Alzheimer's disease.

Biochemical Research

In biochemical studies, the compound's interactions with enzymes and proteins are of particular interest:

  • Enzyme Inhibition Studies : Understanding how the sulfonamide group mimics natural substrates can provide insights into enzyme mechanisms.
  • Cell Signaling Pathways : The compound influences pathways involved in cell proliferation and apoptosis, making it a valuable tool for studying cellular processes.

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and methodologies.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound inhibit tumor growth in vitro by targeting specific kinases involved in cell signaling pathways.
  • Neuroprotective Effects : Research has indicated that the compound can protect neuronal cells from oxidative stress by modulating AChE activity, which is crucial in neurodegenerative conditions.
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties have shown promising results against various bacterial strains, suggesting its potential use as an antibiotic agent .

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom and the sulfonamide group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Piperidine vs. Morpholine and Azepane Derivatives

  • Morpholine Analogues : The compound 2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0351, Mol. Wt. 414.46) replaces piperidine with morpholine, introducing an oxygen atom that may enhance solubility but reduce lipophilicity compared to the target compound .
  • Azepane Analogues: N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (Mol.

Aromatic Ring Modifications

  • Trifluoromethyl Substitution : N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide (Mol. Wt. 464.45) incorporates a trifluoromethyl group, which enhances electron-withdrawing effects and metabolic stability compared to the fluorine atom in the target compound .
  • Ethoxy and Isopropyl Groups : 2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide (G620-0466, Mol. Wt. 480.62) demonstrates how bulky substituents like isopropyl and ethoxy groups increase molecular weight and may influence steric interactions in target binding .

Enzyme Inhibition Potential

  • Stearoyl-CoA Desaturase (SCD1) Inhibitors : The pyridazine-thiadiazole hybrid MF-438 (Mol. Wt. 463.49) inhibits SCD1 with high potency, suggesting that the pyridazine core in the target compound could be explored for similar enzymatic targets .

Antipsychotic Activity

  • Wt. 435.47) exhibits clozapine-like antipsychotic activity with minimal extrapyramidal side effects, highlighting the therapeutic relevance of piperidine-pyridazine hybrids in CNS disorders .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C20H19FN4O3S 414.46 2-fluoro, piperidin-1-yl Not reported
G620-0351 (Morpholine analogue) C20H19FN4O3S 414.46 Morpholin-4-yl Not reported
4-Trifluoromethyl analogue C21H18F3N4O3S 464.45 4-CF3, morpholin-4-yl Not reported
G620-0466 (Ethoxy/isopropyl) C26H32N4O3S 480.62 2-ethoxy, 5-isopropyl Not reported
Example 57 (Chromen-2-yl derivative) C29H21F2N5O4S 616.9 Chromen-4-one, cyclopropylsulfonamide 211–214

Data sourced from .

Key Research Findings

  • Synthetic Accessibility : The target compound and its analogues are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), with yields ranging from 44% to >95% purity .
  • SAR Insights : Fluorine and trifluoromethyl groups improve metabolic stability, while piperidine/morpholine substitutions modulate solubility and target affinity .
  • Therapeutic Potential: Structural parallels to SCD1 inhibitors (e.g., MF-438) and antipsychotics (e.g., S18327) suggest untapped applications in metabolic and neurological disorders .

Biological Activity

2-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a fluorine atom, a benzene sulfonamide core, and piperidine and pyridazine moieties, which suggest interactions with various biological targets.

Structural Characteristics

The structural composition of this compound is pivotal to its biological activity. The following table summarizes its key features:

Feature Description
Molecular Formula C18H21FN4O2S
Functional Groups Fluorine, sulfonamide, piperidine, pyridazine
Molecular Weight 364.45 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess notable antimicrobial properties. For instance, related sulfonamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In one study, a similar sulfonamide exhibited substantial inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share these properties due to its structural similarities .

Anticancer Activity

The compound's interaction with specific enzymes and receptors could also lead to anticancer effects. It has been noted that similar compounds can inhibit enzymes involved in cell signaling pathways, which are crucial for cancer cell proliferation. For example, the inhibition of acetylcholinesterase by related compounds has been linked to reduced cell growth in cancer models .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase, affecting neurotransmitter levels and cellular signaling.
  • Receptor Interaction : It may bind to specific receptors involved in cell growth and apoptosis, altering normal cellular functions.
  • Cell Signaling Modulation : By influencing various signaling pathways, the compound can induce apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives:

  • Antimicrobial Efficacy : A study demonstrated that N-pyridin-3-yl-benzenesulfonamide showed significant antibacterial activity against Salmonella typhi and Staphylococcus aureus, with zones of inhibition correlating with concentration .
  • Cancer Cell Proliferation : Research on related compounds indicated their ability to inhibit proliferation in breast cancer cells through the modulation of signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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